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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloroaniline

Cat. No.: B1266110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 4-bromo-2,6-dichloroaniline, a significant halogenated aromatic amine used in

various chemical syntheses. The guide details its spectral characteristics through Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

offering valuable data for substance identification, structural elucidation, and quality control.

Core Spectral Data
The following sections and tables summarize the essential quantitative data obtained from the

spectroscopic analysis of 4-bromo-2,6-dichloroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals two main signals corresponding to the aromatic protons and the

amine protons. Due to the symmetrical substitution on the aromatic ring, the two aromatic

protons (H-3 and H-5) are chemically equivalent.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.31 Singlet 2H Ar-H (H-3, H-5)

~4.44 Broad Singlet 2H -NH₂

Solvent: CDCl₃,

Frequency: 400 MHz

¹³C NMR (Carbon NMR) Data

Due to the lack of readily available experimental data, the following are predicted chemical

shifts for the carbon atoms in 4-bromo-2,6-dichloroaniline. These predictions are based on

established principles of NMR spectroscopy and comparative analysis of structurally similar

substituted anilines. The symmetry of the molecule results in four distinct carbon signals.

Predicted Chemical Shift (δ) ppm Assignment

~141 C1 (Carbon bearing -NH₂)

~132 C3, C5 (Carbons bearing -H)

~120 C2, C6 (Carbons bearing -Cl)

~115 C4 (Carbon bearing -Br)

Note: These are predicted values and may differ

from experimental results.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies. The data below is presented for a solid sample, typically

analyzed as a KBr pellet or thin film.
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3450 - 3350 Medium, Sharp (Doublet)
N-H Stretch (asymmetric &

symmetric)

~3080 Weak Aromatic C-H Stretch

1600 - 1450 Medium-Strong C=C Aromatic Ring Stretch

1350 - 1250 Strong Aromatic C-N Stretch

850 - 750 Strong C-Cl Stretch

700 - 600 Medium C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure. The

presence of bromine and chlorine isotopes results in a characteristic isotopic pattern for the

molecular ion.

m/z Relative Intensity (%) Assignment

245 6.3 [M+6]⁺ Isotope Peak

243 45.0 [M+4]⁺ Isotope Peak

241 100.0
[M+2]⁺ Isotope Peak (Base

Peak)

239 62.3 [M]⁺ Molecular Ion

162 13.2 [M - Br]⁺ Fragment

160 20.8 [M - Br]⁺ Fragment Isotope

126 8.3 [C₅H₂ClN]⁺ Fragment

124 24.7 [C₅H₂ClN]⁺ Fragment Isotope

90 6.1 [C₅H₂N]⁺ Fragment
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Experimental Protocols & Workflow
The acquisition of high-quality spectral data relies on standardized experimental procedures.

Spectroscopic Analysis Workflow

Diagram 1: General Workflow for Spectroscopic Analysis
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Diagram 1: General Workflow for Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of 4-bromo-2,6-
dichloroaniline.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-bromo-2,6-dichloroaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Measurement (¹H NMR):

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Optimize the magnetic field homogeneity by shimming.

Acquire the spectrum using a standard single-pulse experiment. Typical parameters

include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation

delay of 1-2 seconds, and 16-32 scans.

Instrumentation and Measurement (¹³C NMR):

Use the same sample.

Acquire the spectrum using a proton-decoupled pulse program.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2

seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve

adequate signal-to-noise.

Data Processing:
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Apply Fourier transform to the Free Induction Decay (FID).

Phase the spectrum and apply baseline correction.

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ

77.16 ppm for ¹³C) or an internal standard (e.g., TMS at δ 0.00 ppm).

Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
This method is suitable for acquiring the IR spectrum of solid 4-bromo-2,6-dichloroaniline.

Sample Preparation:

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade

Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press.

Apply high pressure (typically 8-10 tons) under vacuum to form a transparent or

translucent pellet.

Instrumentation and Measurement:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g.,

16-32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically performs a Fourier transform on the interferogram

to produce the IR spectrum.
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The spectrum is typically displayed as transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS) Protocol (GC-MS with Electron
Ionization)
This protocol describes the analysis of 4-bromo-2,6-dichloroaniline using Gas

Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as

dichloromethane or ethyl acetate.

Instrumentation and Measurement:

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column

(e.g., a nonpolar DB-5 or similar). A temperature program is used to elute the compound

(e.g., start at 100°C, ramp to 280°C).

Ionization: As the compound elutes from the GC column, it enters the ion source of the

mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

Mass Analyzer: The resulting ions are separated by the mass analyzer (e.g., a

quadrupole) based on their mass-to-charge (m/z) ratio.

Detector: The detector records the abundance of each ion.

Data Analysis:

Identify the peak corresponding to 4-bromo-2,6-dichloroaniline in the total ion

chromatogram.
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Analyze the mass spectrum for that peak, noting the molecular ion cluster ([M]⁺, [M+2]⁺,

[M+4]⁺, etc.) to confirm the molecular weight and the presence of bromine and chlorine.

Identify and analyze major fragment ions to support structural elucidation.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-2,6-dichloroaniline:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266110#spectral-data-for-4-bromo-2-6-
dichloroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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